molecular formula C9H12N2O4 B6234341 2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1511704-34-9

2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No. B6234341
CAS RN: 1511704-34-9
M. Wt: 212.2
InChI Key:
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Description

2-(2-Methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (MOPC-5-COOH) is an organic compound that belongs to the class of pyrimidine derivatives. It is a colorless solid with a molecular weight of 272.3 g/mol and a melting point of 109-111 °C. MOPC-5-COOH has been the subject of much scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and materials science. In medicine, it has been studied as a potential anti-inflammatory agent and as a potential treatment for certain types of cancer. In biochemistry, it has been studied as a potential inhibitor of certain enzymes, such as cyclooxygenase-2. In materials science, it has been studied for its potential use as a corrosion inhibitor.

Mechanism of Action

2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been studied for its potential mechanism of action in various fields. In medicine, it has been studied as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In biochemistry, it has been studied as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate, a key vitamin involved in many metabolic processes. In materials science, it has been studied as an inhibitor of corrosion, as it can form a protective layer on metal surfaces.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In medicine, it has been studied for its potential anti-inflammatory and anti-cancer effects. In biochemistry, it has been studied for its potential effects on the production of folate, a key vitamin involved in many metabolic processes. In materials science, it has been studied for its potential effects on the corrosion of metal surfaces.

Advantages and Limitations for Lab Experiments

2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. Another advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. A limitation is that it is not soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

The potential applications of 2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid are far-reaching, and there are many possible future directions for research. One potential future direction is to investigate the potential of this compound as an anti-cancer agent. Another potential future direction is to investigate its potential as an inhibitor of corrosion on metal surfaces. Additionally, further research could be done to investigate its potential effects on the production of folate, a key vitamin involved in many metabolic processes. Finally, further research could be done to investigate its potential as an inhibitor of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory molecules.

Synthesis Methods

2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be synthesized in two steps. The first step involves the reaction of 2-methoxypropene with ammonia and a base, such as sodium hydroxide, in aqueous solution. This reaction yields a mixture of 2-(2-methoxyprop-2-yl)-6-amino-1,6-dihydropyrimidine-5-carboxylic acid and 2-(2-methoxyprop-2-yl)-6-amino-1,6-dihydropyrimidine-5-carboxylic acid hydrochloride. The second step involves the reaction of the carboxylic acid with an aqueous solution of sodium hydroxide to yield this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid' involves the condensation of 2-methoxypropan-2-amine with ethyl acetoacetate, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "2-methoxypropan-2-amine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-methoxypropan-2-amine with ethyl acetoacetate using sodium ethoxide as a catalyst to form 2-(2-methoxypropan-2-yl)-3-oxobutanoic acid ethyl ester.", "Step 2: Cyclization of the intermediate product using acetic anhydride and sulfuric acid to form 2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester using sodium hydroxide to form the desired product, 2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.", "Step 4: Oxidation of the product using hydrogen peroxide to improve the purity and yield of the final product." ] }

CAS RN

1511704-34-9

Molecular Formula

C9H12N2O4

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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